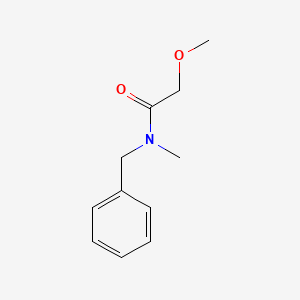
2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
Molecular Structure and Vibrational Analysis
2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid's molecular structure and vibrational properties have been extensively studied. For instance, research has detailed the synthesis and structural confirmation through various spectroscopic methods, including FT-IR and NMR, and X-ray diffraction studies. These studies not only describe the molecular structure but also delve into vibrational wavenumbers computed using HF and DFT methods, focusing on the compound's first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential maps (Rahul Raju et al., 2015).
Application in Nonlinear Optical Materials
Further studies have explored the potential of derivatives of this compound in nonlinear optical materials. Through molecular docking, vibrational, structural, electronic, and optical analyses, these compounds exhibit properties indicating their suitability as candidates for nonlinear optical applications. This includes significant hyperpolarizabilities and electronic reactivity characteristics that highlight their potential in the field of materials science (K. Vanasundari et al., 2018).
Synthesis and Pharmaceutical Applications
The compound and its derivatives have been investigated for their applications in the synthesis of bioactive peptides and pharmaceuticals. Research demonstrates the compound's utility in stereoselective synthesis, providing a pathway to produce N-functionalized allylamines. These findings underline the versatility of the compound in synthesizing a broad range of pharmaceuticals, including potential treatments for cystic fibrosis and other conditions (P. Szcześniak et al., 2016).
Glucosinolate Biosynthesis
In the context of plant biochemistry, the compound's derivatives have been linked to glucosinolate biosynthesis in cyanobacteria. This area of research is particularly relevant for understanding the environmental distribution and biosynthetic pathways of neurotoxic amino acids produced by cyanobacteria, contributing to the broader knowledge of natural product biosynthesis and its environmental impacts (P. Nunn & G. Codd, 2017).
Propriétés
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPAXZSWOJTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
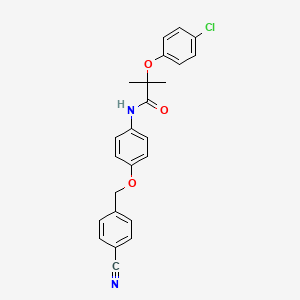
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
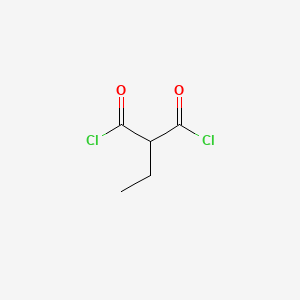
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
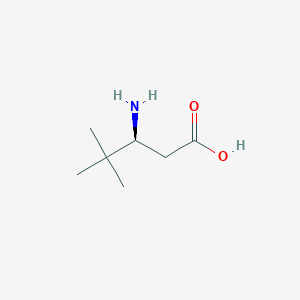

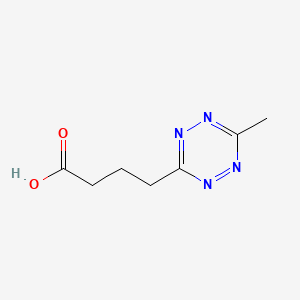

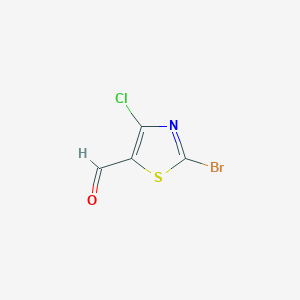
![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)
